molecular formula C9H6F3N3O2S B1430405 4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid CAS No. 1227954-84-8

4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid

Cat. No. B1430405
CAS RN: 1227954-84-8
M. Wt: 277.23 g/mol
InChI Key: JTOQPWULSOLSOC-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . It also contains a trifluoromethyl group, which is a functional group with the formula -CF3 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into molecules using various methods . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The molecular structure of this compound likely includes a thiazole ring substituted with a methyl group and a pyrazole ring containing a trifluoromethyl group .


Chemical Reactions Analysis

Trifluoromethyl groups are known to participate in various chemical reactions. For example, they can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .

Future Directions

Trifluoromethyl-containing compounds are of significant interest in medicinal chemistry, and new applications and synthesis methods are continually being developed . Therefore, this compound could potentially have interesting applications in the future.

properties

IUPAC Name

4-methyl-2-[5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2S/c1-4-6(7(16)17)18-8(14-4)15-5(2-3-13-15)9(10,11)12/h2-3H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOQPWULSOLSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(=CC=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
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4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
4-Methyl-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylic acid

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